molecular formula C17H17ClFN3 B11993047 (4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-fluoro-benzylidene)-amine

(4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-fluoro-benzylidene)-amine

Cat. No.: B11993047
M. Wt: 317.8 g/mol
InChI Key: PQLZJFWFQHLOLW-DEDYPNTBSA-N
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Description

(4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-fluoro-benzylidene)-amine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a 4-fluorobenzylidene group. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-fluoro-benzylidene)-amine typically involves the reaction of 4-chlorophenylpiperazine with 4-fluorobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to improve the efficiency of the synthesis process. Additionally, advanced purification techniques, such as column chromatography or high-performance liquid chromatography (HPLC), can be used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-fluoro-benzylidene)-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-fluoro-benzylidene)-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-fluoro-benzylidene)-amine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing the signaling pathways involved in neurological processes.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)-piperazine: A related compound with similar structural features but lacking the fluorobenzylidene group.

    (4-Fluorobenzylidene)-amine: A compound with the fluorobenzylidene group but without the piperazine ring.

Uniqueness

(4-(4-Chloro-phenyl)-piperazin-1-YL)-(4-fluoro-benzylidene)-amine is unique due to the combination of the piperazine ring with both 4-chlorophenyl and 4-fluorobenzylidene groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H17ClFN3

Molecular Weight

317.8 g/mol

IUPAC Name

(E)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(4-fluorophenyl)methanimine

InChI

InChI=1S/C17H17ClFN3/c18-15-3-7-17(8-4-15)21-9-11-22(12-10-21)20-13-14-1-5-16(19)6-2-14/h1-8,13H,9-12H2/b20-13+

InChI Key

PQLZJFWFQHLOLW-DEDYPNTBSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C/C3=CC=C(C=C3)F

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC=C(C=C3)F

Origin of Product

United States

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